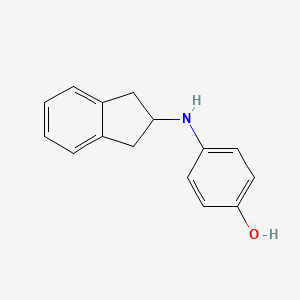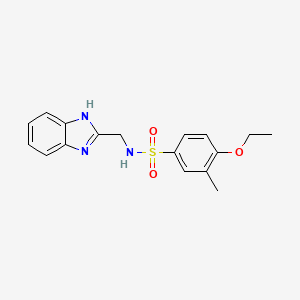
4-(2,3-dihydro-1H-inden-2-ylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-inden-2-ylamino)phenol, also known as DIAP, is a chemical compound that has been widely studied for its potential use in scientific research. DIAP has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-inden-2-ylamino)phenol is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation may alter the electronic properties of this compound, leading to changes in its fluorescence properties. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, through non-covalent interactions.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe, this compound has been studied for its potential use as a therapeutic agent. This compound has been found to have antioxidant properties, and may have potential as a treatment for oxidative stress-related diseases. Additionally, this compound has been found to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,3-dihydro-1H-inden-2-ylamino)phenol in lab experiments is its selectivity for certain metal ions. This property allows for the detection of specific metal ions in complex biological and environmental samples. Additionally, this compound is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions. This can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on 4-(2,3-dihydro-1H-inden-2-ylamino)phenol. One area of research could focus on the development of new fluorescent probes based on the structure of this compound. This could involve modifying the chemical structure of this compound to improve its selectivity for certain metal ions or to increase its solubility in aqueous solutions. Additionally, further research could be done to explore the potential therapeutic applications of this compound, particularly in the treatment of oxidative stress-related and inflammatory diseases. Finally, research could be done to explore the potential use of this compound in other areas of scientific research, such as imaging and drug delivery.
Méthodes De Synthèse
4-(2,3-dihydro-1H-inden-2-ylamino)phenol can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindene with various reagents. One common method involves the reaction of 2,3-dihydroindene with nitrosobenzene in the presence of a palladium catalyst to form a nitroso intermediate. This intermediate can then be reduced to the corresponding amine using sodium borohydride. The amine can then be reacted with 4-chlorophenol in the presence of a base to form this compound.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-inden-2-ylamino)phenol has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property has been used in the development of sensors for the detection of metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-ylamino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-7-5-13(6-8-15)16-14-9-11-3-1-2-4-12(11)10-14/h1-8,14,16-17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVPWRFPKHOFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







methanone](/img/structure/B7440904.png)






![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)